molecular formula C19H40O5Si B14239700 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL CAS No. 391682-98-7

2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL

Cat. No.: B14239700
CAS No.: 391682-98-7
M. Wt: 376.6 g/mol
InChI Key: REJCOMOAKWBNAM-UHFFFAOYSA-N
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Description

2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL is a complex organic compound that features both an octyloxy group and a trimethoxysilyl group attached to a cyclohexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL typically involves multiple steps. One common approach is to start with the cyclohexanol derivative and introduce the octyloxy group through an etherification reaction. This can be achieved using octyl bromide in the presence of a base such as potassium carbonate. The trimethoxysilyl group can then be introduced via a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the etherification and hydrosilylation reactions, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL involves its ability to interact with various molecular targets through its functional groups. The trimethoxysilyl group can form strong bonds with silica surfaces, making it useful in the modification of silica-based materials. The octyloxy group provides hydrophobic interactions, which can enhance the compound’s ability to interact with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL is unique due to the combination of its octyloxy and trimethoxysilyl groups, which provide both hydrophobic and hydrophilic properties. This dual functionality makes it particularly useful in applications requiring surface modification and compatibility with both organic and inorganic materials .

Properties

CAS No.

391682-98-7

Molecular Formula

C19H40O5Si

Molecular Weight

376.6 g/mol

IUPAC Name

2-octoxy-5-(2-trimethoxysilylethyl)cyclohexan-1-ol

InChI

InChI=1S/C19H40O5Si/c1-5-6-7-8-9-10-14-24-19-12-11-17(16-18(19)20)13-15-25(21-2,22-3)23-4/h17-20H,5-16H2,1-4H3

InChI Key

REJCOMOAKWBNAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCC(CC1O)CC[Si](OC)(OC)OC

Origin of Product

United States

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